2-fluoro-N-(4-fluoro-2-methylphenyl)benzamide
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Description
2-fluoro-N-(4-fluoro-2-methylphenyl)benzamide, also known as FFMB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of amides and contains two fluorine atoms and a benzene ring.
Scientific Research Applications
Alzheimer's Disease Research
One of the applications of similar compounds to 2-fluoro-N-(4-fluoro-2-methylphenyl)benzamide is in Alzheimer's disease research. For instance, a study utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe, which shares some structural similarities with the specified compound, in conjunction with positron emission tomography (PET). This probe was effective in quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. The study found significant decreases in receptor densities in Alzheimer's patients, correlating with clinical symptoms and other neuropathological measures (Kepe et al., 2006).
Crystal Structure Analysis
Another area of research involves the analysis of crystal structures of halogen-substituted benzanilides, which are structurally related to the compound . A study analyzed crystal structures of several compounds, including 3-fluoro-N-(3-hydroxyphenyl)benzamide and 3-fluoro-N-(4-methylphenyl)benzamide, to understand weak interactions involving halogens. These structures provided insights into the role of strong hydrogen bonds and weak interactions involving halogens in molecular packing and structural stability (Chopra & Row, 2005).
Antipathogenic Properties
Research into the antipathogenic properties of fluorinated benzamides has also been conducted. A study synthesized and characterized a number of acylthioureas, including compounds structurally similar to this compound. These compounds demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming abilities. This suggests potential applications in developing new antimicrobial agents (Limban et al., 2011).
Vibrational Spectroscopic Studies
In vibrational spectroscopic studies, compounds like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide have been analyzed using Fourier transform infrared (FT-IR) and FT-Raman spectra. Such studies provide insights into the molecular structure and behavior of these compounds, which is crucial for understanding their potential applications in various scientific fields (Ushakumari et al., 2008).
properties
IUPAC Name |
2-fluoro-N-(4-fluoro-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c1-9-8-10(15)6-7-13(9)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOALUPCMCHZLQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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